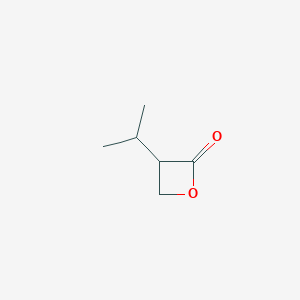

beta-Isopropyl-beta-propiolactone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Beta-Isopropyl-beta-propiolactone, also known as this compound, is a useful research compound. Its molecular formula is C6H10O2 and its molecular weight is 114.14 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Polymer Chemistry

BPL is utilized in the synthesis of biodegradable polymers. It can be copolymerized with other monomers to create materials that are environmentally friendly while maintaining desirable mechanical properties. Recent patents highlight the production of poly(beta-propiolactone) (PPL), which is known for its biodegradability and potential applications in packaging and medical devices .

Table 1: Properties of Poly(beta-propiolactone)

| Property | Value |

|---|---|

| Biodegradability | Yes |

| Mechanical Strength | Moderate |

| Thermal Stability | Good |

| Applications | Medical devices, packaging |

Viral Inactivation

BPL is widely recognized for its efficacy as a viral inactivating agent, particularly in vaccine production. It has been employed in the preparation of vaccines against various pathogens, including SARS-CoV-2. Studies have shown that BPL effectively inactivates viruses while preserving their immunogenicity, making it suitable for safe vaccine formulations .

Case Study: SARS-CoV-2 Vaccine Development

- Objective : Evaluate BPL's effectiveness in viral inactivation for vaccine preparation.

- Method : BPL was used to treat viral samples, followed by immunogenicity testing in animal models.

- Outcome : Vaccines produced using BPL showed robust antibody responses with no residual infectivity .

Chemical Reactions

BPL has been studied extensively for its reactions with nucleobases and glutathione. Computational studies indicate that BPL can form adducts with nucleobases through alkylation mechanisms, raising concerns about its potential carcinogenic effects . Despite these concerns, its ability to modify biological molecules makes it useful in biochemical research.

Table 2: Reaction Mechanisms of Beta-Propiolactone

| Reaction Type | Reactants | Products | Notes |

|---|---|---|---|

| Alkylation | Nucleobases | Adducts | Favorable energetics observed |

| Acylation | Glutathione | Modified glutathione | Potential protective role noted |

化学反応の分析

Reactivity with Nucleophiles

β-Propiolactone's strained ring undergoes nucleophilic reactions via two primary pathways (Fig. 1) :

-

Alkylation : Soft nucleophiles (e.g., thiols, deprotonated amines) attack the β-carbon.

-

Acylation : Hard nucleophiles (e.g., primary amines, hydroxyl groups) attack the acyl carbon.

The preference for alkylation vs. acylation depends on nucleophile hardness, pH, and hydrogen bonding . For example:

-

Thiols (RSH) predominantly alkylate at pH < 8 but shift toward acylation when deprotonated .

-

Glutathione reacts equally via both pathways under physiological conditions .

Reactions with Nucleobases

BPL modifies DNA/RNA components, with guanine being the most reactive nucleobase :

| Nucleobase | Reaction Site | Product Type | Efficiency (Relative) |

|---|---|---|---|

| Guanine | N7, O6, NH2 | Alkylation | High |

| Adenine | NH2 | Acylation | Moderate |

| Cytosine | NH2 | Alkylation | Low |

| Thymine/Uracil | No detectable reaction | — | — |

Key findings :

-

Guanine forms N7-(2-carboxyethyl)guanine as the dominant adduct .

-

Cytidine reacts to form N-(2-carboxyethyl) derivatives under low BPL concentrations .

Reactions with Amino Acids and Peptides

BPL modifies nine amino acid residues , with reactivity ranked as:

-

Cysteine (thiol) > Histidine (imidazole) > Lysine (ε-amino) > Aspartic Acid (carboxyl).

Example modifications :

Hydrolysis and Stability

BPL hydrolyzes in aqueous buffers via pseudo-first-order kinetics :

Half life t1/2 =khydln2

| Buffer (pH) | Half-Life (25°C) | Hydrolysis Products |

|---|---|---|

| Phosphate (7.2) | 3.5 hours | Acrylic acid, β-hydroxypropionic acid |

| Citrate (5.0) | 6.2 hours | Acrylic acid |

| HEPES (7.0) | 4.1 hours | Acrylic acid |

Hydrolysis accelerates at alkaline pH due to increased hydroxide ion activity .

Computational Insights

DFT and MP2 calculations reveal:

特性

CAS番号 |

10359-02-1 |

|---|---|

分子式 |

C6H10O2 |

分子量 |

114.14 g/mol |

IUPAC名 |

3-propan-2-yloxetan-2-one |

InChI |

InChI=1S/C6H10O2/c1-4(2)5-3-8-6(5)7/h4-5H,3H2,1-2H3 |

InChIキー |

RXDIFCRJKDATEB-UHFFFAOYSA-N |

SMILES |

CC(C)C1COC1=O |

正規SMILES |

CC(C)C1COC1=O |

同義語 |

beta-Isopropyl-beta-propiolactone |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。